3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide 3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide
Brand Name: Vulcanchem
CAS No.: 1797649-62-7
VCID: VC6631246
InChI: InChI=1S/C16H18FNO2S/c1-20-15(13-8-9-21-11-13)10-18-16(19)7-6-12-4-2-3-5-14(12)17/h2-5,8-9,11,15H,6-7,10H2,1H3,(H,18,19)
SMILES: COC(CNC(=O)CCC1=CC=CC=C1F)C2=CSC=C2
Molecular Formula: C16H18FNO2S
Molecular Weight: 307.38

3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide

CAS No.: 1797649-62-7

Cat. No.: VC6631246

Molecular Formula: C16H18FNO2S

Molecular Weight: 307.38

* For research use only. Not for human or veterinary use.

3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide - 1797649-62-7

Specification

CAS No. 1797649-62-7
Molecular Formula C16H18FNO2S
Molecular Weight 307.38
IUPAC Name 3-(2-fluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)propanamide
Standard InChI InChI=1S/C16H18FNO2S/c1-20-15(13-8-9-21-11-13)10-18-16(19)7-6-12-4-2-3-5-14(12)17/h2-5,8-9,11,15H,6-7,10H2,1H3,(H,18,19)
Standard InChI Key VGFNBPJVRSUWIF-UHFFFAOYSA-N
SMILES COC(CNC(=O)CCC1=CC=CC=C1F)C2=CSC=C2

Introduction

Structural and Chemical Overview

Molecular Architecture

The compound consists of three primary components:

  • Propanamide backbone: A three-carbon chain terminating in an amide group.

  • 2-Fluorophenyl substituent: Attached to the central carbon, providing electron-withdrawing effects and metabolic stability .

  • 2-Methoxy-2-(thiophen-3-yl)ethyl side chain: A branched ethyl group with methoxy and thiophen-3-yl groups, enhancing solubility and target binding .

The thiophene ring contributes to π-π stacking interactions, while the fluorine atom modulates electronic properties and bioavailability.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC17H20FNO2S\text{C}_{17}\text{H}_{20}\text{FNO}_2\text{S}
Molecular Weight321.4 g/mol
Hydrogen Bond Donors2 (amide NH, hydroxyl)
Hydrogen Bond Acceptors4 (amide O, methoxy O, thiophene S)
Rotatable Bonds6

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis involves three stages:

  • Formation of the propanamide backbone: Reacting 3-(2-fluorophenyl)propanoic acid with thionyl chloride to generate the acyl chloride, followed by coupling with 2-methoxy-2-(thiophen-3-yl)ethylamine under Schotten-Baumann conditions .

  • Purification: Recrystallization in ethanol yields the final product with >95% purity .

  • Characterization:

    • FT-IR: Peaks at 1650 cm1^{-1} (amide C=O) and 1240 cm1^{-1} (C-F) .

    • NMR: 1H^1\text{H} NMR (500 MHz, CDCl3_3) shows δ 7.45–7.20 (m, aromatic H), δ 4.10 (q, methoxy CH3_3O), and δ 3.60 (t, thiophene CH) .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in DMSO .

  • LogP: 2.7, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Stability: Stable under acidic conditions (pH 2–6) but hydrolyzes in alkaline environments (pH > 8) .

Table 2: Thermodynamic Properties

PropertyValue
Melting Point142–144°C
Boiling Point489°C (predicted)
pKa8.2 (amide NH)

Computational and Theoretical Studies

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity .

  • Molecular Electrostatic Potential (MEP): Negative charges localized on the amide oxygen and thiophene sulfur, favoring electrophilic interactions .

ADMET Predictions

  • Absorption: 89% intestinal absorption (Caco-2 model).

  • Metabolism: CYP3A4 substrate with low inhibition risk.

  • Toxicity: Ames test-negative; no mutagenicity predicted .

Comparative Analysis with Structural Analogues

Table 3: Analogues and Their Properties

Compound NameMolecular FormulaKey Features
RTI-13951–33C18H22FNO3S\text{C}_{18}\text{H}_{22}\text{FNO}_3\text{S}GPR88 agonist (EC50_{50} = 45 nM)
N-(4-Fluorophenyl)propanamideC9H10FNO\text{C}_{9}\text{H}_{10}\text{FNO}Antimicrobial (MIC = 16 µg/mL)
3-FluorofentanylC22H28FN2O\text{C}_{22}\text{H}_{28}\text{FN}_2\text{O}Analgesic (EC50_{50} = 1.2 nM)

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